6-Chloro-5-methyl-2-(2-methylpropyl)pyrimidin-4-ol is a pyrimidine derivative notable for its structural characteristics and potential applications in various scientific fields. This compound features a chloro substituent at the 6-position, a methyl group at the 5-position, and an isobutyl group at the 2-position of the pyrimidine ring. It is classified under pyrimidine derivatives, which are widely recognized for their biological activity and utility in medicinal chemistry.
The synthesis of 6-Chloro-5-methyl-2-(2-methylpropyl)pyrimidin-4-ol typically involves several chemical reactions. The common approach includes:
These methods are adaptable depending on the specific starting materials and desired purity levels.
The molecular formula of 6-Chloro-5-methyl-2-(2-methylpropyl)pyrimidin-4-ol is . The structure can be described as follows:
This specific arrangement influences its chemical reactivity and biological interactions.
6-Chloro-5-methyl-2-(2-methylpropyl)pyrimidin-4-ol can undergo various chemical reactions:
These reactions are vital for developing new compounds with enhanced biological activities.
The mechanism of action of 6-Chloro-5-methyl-2-(2-methylpropyl)pyrimidin-4-ol involves its interaction with specific biological targets, such as enzymes or receptors. The structural features, particularly the chloro and hydroxyl groups, influence its binding affinity and specificity towards these targets.
Understanding these interactions is essential for exploring its potential therapeutic applications.
The physical and chemical properties of 6-Chloro-5-methyl-2-(2-methylpropyl)pyrimidin-4-ol include:
These properties are crucial for determining how the compound behaves under different conditions and its applicability in various formulations.
The scientific applications of 6-Chloro-5-methyl-2-(2-methylpropyl)pyrimidin-4-ol are diverse:
Pyrimidine, a six-membered heterocyclic ring with nitrogen atoms at positions 1 and 3, emerged as a cornerstone of medicinal chemistry following the elucidation of its role in nucleic acids (thymine, cytosine, uracil). Early therapeutic applications centered on antimetabolites like 5-fluorouracil (1957), which inhibited thymidylate synthase in cancer cells. The 1980s saw pyrimidine integration into antiviral agents, notably zidovudine (AZT), targeting HIV reverse transcriptase. A transformative leap occurred with kinase inhibitor development in the 2000s, exemplified by epidermal growth factor receptor (EGFR) inhibitors such as osimertinib (AZD9291). This third-generation EGFR inhibitor overcame T790M resistance mutations in non-small cell lung cancer (NSCLC) by exploiting Cys797 covalent binding, achieving IC₅₀ values of <10 nM against mutant EGFR kinases [2] [5]. The scaffold’s versatility is further evidenced by its presence in 20% of small-molecule drugs approved between 2010–2020, spanning antibacterial, antifungal, and anticancer domains [3].
Table 1: Evolution of Key Pyrimidine-Based Therapeutics
Era | Therapeutic Class | Representative Drug | Key Indication | Mechanistic Innovation |
---|---|---|---|---|
1950s–1960s | Antimetabolites | 5-Fluorouracil | Solid tumors | Thymidylate synthase inhibition |
1980s–1990s | Antivirals | Zidovudine (AZT) | HIV/AIDS | Reverse transcriptase chain termination |
2000s–Present | Kinase inhibitors | Osimertinib (AZD9291) | NSCLC (EGFR-mutant) | Irreversible Cys797 binding to circumvent T790M resistance |
2010s–Present | Antimicrobials | Linezolid-pyrimidine hybrids | Drug-resistant bacteria | Enhanced hydrogen bonding and membrane permeability |
The pyrimidine ring’s bioisosteric versatility enables precise modulation of pharmacokinetic and pharmacodynamic properties. Strategic substitutions at C-2, C-4, C-5, and C-6 influence electronic distribution, lipophilicity, and hydrogen-bonding capacity, dictating target engagement. For instance:
Table 2: Impact of Pyrimidine Substitutions on Biological Activity
Position | Common Substituents | Target Interactions | Functional Outcome |
---|---|---|---|
C-2 | Aryl amino, heteroaryl | H-bonding to kinase hinge region (e.g., Met793 in EGFR) | Enhanced affinity and kinase selectivity |
C-4 | Acrylamide, alkoxy, halogens | Covalent binding to Cys797; hydrophobic filling of cleft | Resistance override (e.g., EGFR^T790M^ inhibition) |
C-5 | Methyl, chloro, nitro | Hydrophobic contact with gatekeeper residues (e.g., Met790) | Increased potency against mutant isoforms |
C-6 | Methyl, amino, morpholino | Solubility modulation; steric blockade of metabolic sites | Improved bioavailability and metabolic stability |
This compound integrates three strategic modifications to optimize target engagement and physicochemical properties:
Physicochemical profiling predicts favorable drug-likeness: molecular weight = 200.7 g/mol, cLogP ≈ 2.5, hydrogen-bond acceptors = 3, donors = 1. These align with Lipinski’s rule-of-five criteria, suggesting oral bioavailability potential [6] . The compound’s structural kinship to clinical-stage pyrimidines—such as 6-chloro-2-methylpyrimidin-4-ol (Sigma-Aldrich MNO000006) and 5-chloro-6-methyl-2-(pyridin-4-yl)pyrimidin-4-ol (PubChem CID 135741645)—further supports its therapeutic relevance in oncology and infectious disease contexts [1] [4].
Table 3: Key Properties of 6-Chloro-5-methyl-2-(2-methylpropyl)pyrimidin-4-ol and Analogues
Property | Target Compound | 6-Chloro-2-methylpyrimidin-4-ol [4] | 5-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidin-4-ol [1] |
---|---|---|---|
Molecular Formula | C₉H₁₃ClN₂O | C₅H₅ClN₂O | C₁₀H₈ClN₃O |
Molecular Weight (g/mol) | 200.7 | 144.6 | 221.7 |
Key Substituents | 2-Isobutyl, 5-methyl, 6-Cl | 2-Methyl, 6-Cl | 2-Pyridyl, 5-Cl, 6-methyl |
Predicted cLogP | 2.5 | 1.2 | 1.8 |
Synthetic Utility | SNAr at C-6; C-4 tautomerism | SNAr at C-6; tautomeric equilibria | Metal-catalyzed coupling at C-2 |
Compound Glossary
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1